6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
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Overview
Description
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is an organic compound characterized by the presence of a furan ring, a benzene ring, and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves the reaction of 2-furylmethanethiol with 1,2,4-trihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The furan ring and benzene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which contribute to its biological activities. The furan ring and benzene ring provide structural stability and facilitate interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
6-(Furan-2-ylmethylsulfanyl)benzene-1,2,4-triol: Another isomer with slight structural differences.
Uniqueness
6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is unique due to the presence of three hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
923267-62-3 |
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Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
6-(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C11H10O4S/c12-7-4-9(13)11(14)10(5-7)16-6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
InChI Key |
KPUDSVGSJJZOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CC(=CC(=C2O)O)O |
Origin of Product |
United States |
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